3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a heterocyclic compound that combines the structural features of tetrahydro-2H-pyran and pyrazole. This compound is of interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor in various signaling pathways. The synthesis and characterization of this compound have been the focus of several studies, highlighting its significance in drug discovery and development.
The compound can be synthesized through various chemical reactions involving tetrahydro-2H-pyran and pyrazole derivatives. It has been explored in research articles focusing on the synthesis of new heterocycles and their biological evaluations, particularly in the context of their potential as therapeutic agents .
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. This compound can be classified under the broader category of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring that is not carbon.
The synthesis of 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves multi-step reactions. One common method includes the condensation reaction between tetrahydro-2H-pyran derivatives and hydrazine or its derivatives to form pyrazole rings. Various catalysts may be employed to facilitate these reactions, including piperidine or triethylamine under thermal or microwave irradiation conditions .
The molecular structure of 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole consists of a pyrazole ring fused with a tetrahydropyran moiety. The structure can be represented as follows:
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole can participate in various chemical reactions typical for heterocycles, such as:
The reactivity of this compound is influenced by the electron-donating or withdrawing nature of substituents on the rings, which can alter its chemical behavior and interaction with other molecules .
The mechanism of action for 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole derivatives often involves their interaction with specific biological targets, such as receptors involved in signaling pathways. For example, certain derivatives have been identified as inhibitors of ALK5 receptors, which play a role in the TGF-beta signaling pathway associated with cancer progression .
Research indicates that these compounds may exert their effects through competitive inhibition at receptor sites or by modulating downstream signaling cascades, ultimately influencing cellular processes such as proliferation and apoptosis.
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole has several applications in scientific research:
The strategic fusion of pyrazole and tetrahydropyran (THP) rings creates a privileged scaffold in modern medicinal chemistry, exemplified by 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole. This hybrid architecture merges the pyrazole ring’s versatile hydrogen-bonding capacity and planar rigidity with the tetrahydropyran moiety’s three-dimensional saturation and enhanced solubility. The THP ring’s chair conformation reduces molecular planarity, improving membrane permeability while mitigating off-target interactions common with flat aromatic systems. Crucially, the tetrahydropyran oxygen serves as a hydrogen-bond acceptor, enabling water-solubilizing interactions without compromising lipophilicity—a balance critical for oral bioavailability and CNS modulation [1] [7].
Table 1: Key Derivatives and Activities of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-Based Compounds
Compound Structure | Biological Target | Key Activity | Reference |
---|---|---|---|
(R)-N,9-dimethyl-N-(4-(methylamino)-4-oxobutyl)-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide | CB1/CB2 receptors | Dual agonism (low CNS penetration: Cbr/Cplasma = 0.005) | [1] |
4-((3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline (16w) | TGF-βR1 (ALK5) | IC50 = 12 nM (pSMAD2/3), 65 nM (H22 cells) | [10] |
4-(Pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole | ALK5 | Potent TGF-βR1 inhibition | [2] |
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide | Undisclosed | Antimicrobial/anti-inflammatory leads | [7] |
The scaffold’s synthetic versatility enables strategic vectorization for target engagement. Substituents at the pyrazole N1 and C4 positions project into divergent pharmacophoric spaces, allowing optimization for specific binding pockets. For instance, in ALK5 inhibitors, C4-linked quinoline or pyridine extensions form hinge-binding interactions, while N1-alkylation tunes solubility and metabolic stability [2] [10]. This modularity underpins the scaffold’s application across target classes:
The pursuit of TGF-β receptor inhibitors has evolved through three generations, with the THP-pyrazole scaffold emerging as a pivotal advancement. First-generation inhibitors (e.g., SB-505124, GW-6604) featured simple heterocycles like imidazole or pyridine, suffering from poor selectivity and suboptimal pharmacokinetics. Second-generation compounds such as Galunisertib introduced the 4-(2-pyridinyl)-1H-pyrazole core, improving potency but retaining metabolic liabilities due to flexible alkyl chains and unoptimized LogP profiles [5] [8].
The breakthrough arrived with THP-pyrazole integration, addressing prior limitations through:
Table 2: Structural Evolution of TGF-βR1 Inhibitors Featuring THP-Pyrazole Motifs
Generation | Representative Compound | Core Structure | ALK5 IC50 | Limitations |
---|---|---|---|---|
1st | SB-505124 | Imidazo[1,2-a]pyridine | 47 nM | Low bioavailability, hERG inhibition |
2nd | Galunisertib (LY-2157299) | 4-(2-pyridinyl)-1H-pyrazole | 56 nM | Moderate selectivity, CYP inhibition |
3rd | 16w | Pyrazole-THP-quinoline | 12 nM | None reported (preclinical) |
The synthetic pathway to advanced derivatives like 16w exemplifies this evolution [10]:
This modular route enabled systematic SAR exploration, revealing that electron-withdrawing groups (e.g., -CF3) at quinoline C7 enhanced ALK5 binding 6-fold over unsubstituted analogs by forming a halogen bond with Lys232 in the ATP pocket [4] [10].
The 3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold exemplifies the principle that conformational rigidity enhances kinase inhibitor selectivity. Unlike flexible chains that adopt multiple rotameric states, the locked chair conformation of the THP ring constrains rotational freedom, enabling precise complementarity with kinases possessing flexible binding sites [3] [6].
Microsecond-scale molecular dynamics simulations comparing rigid vs. flexible inhibitors reveal three selectivity mechanisms:
Table 3: Kinome-Wide Selectivity Profile of Rigid vs. Flexible Pyrazole Inhibitors
Kinase Target | % Inhibition (Flexible Inhibitor 1) | % Inhibition (Rigid THP-pyrazole 2a) | Fold Selectivity Change |
---|---|---|---|
Abl | 98% | 95% | 0.9x |
BRAFV600E | 99% | 97% | 1.0x |
FGFR1 | 92% | 89% | 1.0x |
Csk | 95% | 22% | 4.3x↑ |
Jak1 | 91% | 18% | 5.1x↑ |
Txk | 94% | 11% | 8.5x↑ |
Data derived from kinome profiling at 1 μM inhibitor concentration [3]
The THP-pyrazole scaffold’s success mirrors broader medicinal chemistry trends favoring macrocyclic and bridged systems. For instance, macrocyclic ALK inhibitors like Lorlatinib overcome resistance mutations by rigidifying the solvent-exposed region, while Pacritinib’s macrocycle enables JAK2-selective inhibition through similar conformational control [6]. The THP ring achieves comparable rigidity without synthetic complexity, positioning it as a "mini-macrocycle" for kinase-targeted drug design.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8